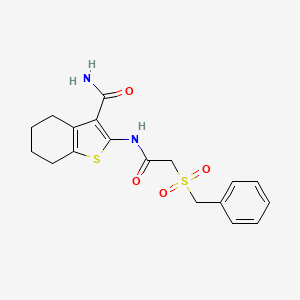

2-(2-phenylmethanesulfonylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

货号 B6492850

CAS 编号:

922450-51-9

分子量: 392.5 g/mol

InChI 键: TYTAEIHUSPRPFU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring is a heterocyclic compound that contains a sulfur atom and a nitrogen atom. The acetamido group (-NHCOCH3) and the methanesulfonyl group (-SO2CH3) are both attached to this ring. These groups could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzothiophene ring might undergo electrophilic aromatic substitution reactions. The acetamido and methanesulfonyl groups could also participate in various reactions. For example, the acetamido group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamido and methanesulfonyl groups could increase its solubility in polar solvents. The benzothiophene ring could contribute to its stability and possibly also to its color .科学研究应用

- Benzimidazole Derivatives : The compound belongs to the benzimidazole family, which has been extensively studied for its therapeutic applications. Benzimidazoles exhibit diverse bioactivities, including anticancer effects .

- Synthesis and Structure : Researchers have synthesized 2-(substituted-phenyl) benzimidazole derivatives efficiently. These compounds were obtained by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulfite as an oxidation agent. The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold significantly influenced anticancer activity. Electron-donating groups (e.g., OH, OMe, –NMe2, –O–CH2–C6H5) enhanced activity, while electron-withdrawing groups (e.g., –NO2, –CF3) decreased inhibition .

- Promising Candidates : Compounds 2f and 2g displayed significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .

- Benzimidazole derivatives serve as a scaffold for developing new drugs. Commercially available anticancer drugs, such as osimertinib, navelbine, and vinblastine, are based on the benzimidazole skeleton .

Anticancer Activity

Drug Development and Optimization

未来方向

属性

IUPAC Name |

2-[(2-benzylsulfonylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-5-9-14(13)25-18(16)20-15(21)11-26(23,24)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTAEIHUSPRPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Benzylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B6492769.png)

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6492780.png)

![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B6492807.png)

![N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6492814.png)

![(2E)-N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B6492819.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride](/img/structure/B6492824.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride](/img/structure/B6492829.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6492835.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492845.png)

![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)